![molecular formula C11H20N2O2 B4430050 2-methyl-N-[2-(4-morpholinyl)ethyl]cyclopropanecarboxamide](/img/structure/B4430050.png)
2-methyl-N-[2-(4-morpholinyl)ethyl]cyclopropanecarboxamide
Descripción general
Descripción
2-methyl-N-[2-(4-morpholinyl)ethyl]cyclopropanecarboxamide (also known as U-47700) is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. Despite being a relatively new drug, U-47700 has already been associated with several cases of overdose and death. In
Mecanismo De Acción
U-47700 acts as a mu-opioid receptor agonist, binding to and activating the receptor. This leads to the inhibition of neurotransmitter release, which results in the analgesic effects of the drug. U-47700 also has sedative effects, which are thought to be mediated by its interaction with the kappa-opioid receptor.
Biochemical and Physiological Effects:
U-47700 has been shown to produce analgesia, sedation, and respiratory depression in animal models. It has also been shown to produce miosis (constriction of the pupils) and bradycardia (slowing of the heart rate). U-47700 has been associated with several cases of overdose and death, which are thought to be due to its potent respiratory depressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
U-47700 has several advantages for use in lab experiments, including its potent analgesic effects and its ability to reduce opioid withdrawal symptoms. However, its potent respiratory depressant effects make it difficult to use in animal models, as it can lead to death at high doses.
Direcciones Futuras
Future research on U-47700 should focus on its potential use in the treatment of opioid addiction, as well as its potential for abuse and dependence. Additional studies are needed to better understand the mechanism of action of U-47700 and its effects on neurotransmitter release. Finally, research should focus on developing safer and more effective opioid analgesics that do not produce respiratory depression and other side effects associated with U-47700.
Aplicaciones Científicas De Investigación
U-47700 has been used in scientific research to study its analgesic effects. It has been shown to be a potent agonist of the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. U-47700 has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to reduce opioid withdrawal symptoms in animal models.
Propiedades
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylethyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-9-8-10(9)11(14)12-2-3-13-4-6-15-7-5-13/h9-10H,2-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBDCPFBWHODPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N,4-trimethyl-2-{[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]amino}-1,3-thiazole-5-carboxamide](/img/structure/B4429968.png)
![5-isopropyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4429969.png)

![1-(2-chlorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4429999.png)
![4-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4430006.png)
![N-[1-(4-tert-butylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430041.png)

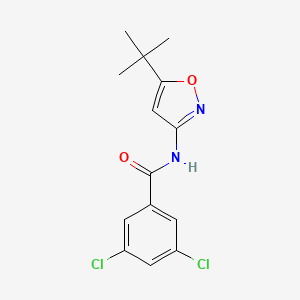
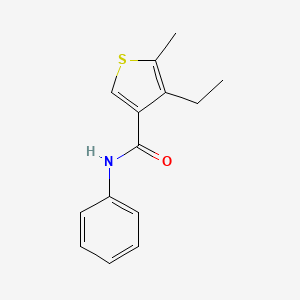
![3-methoxy-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B4430064.png)
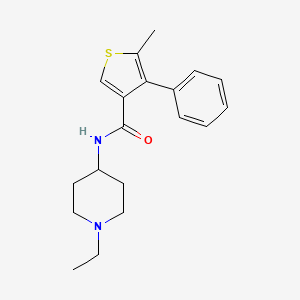
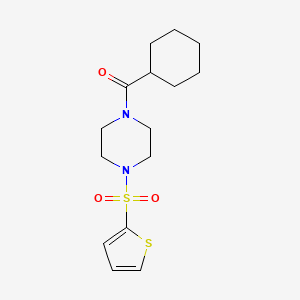
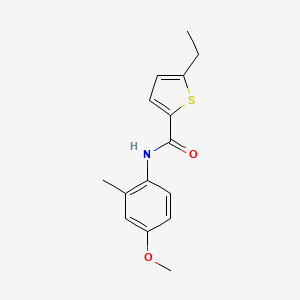
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430075.png)